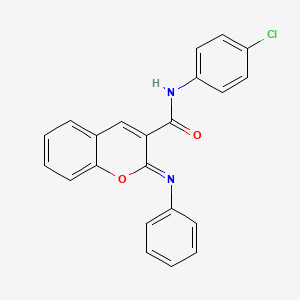

(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Description

(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a benzopyran core substituted with a phenylimino group at position 2, a carboxamide moiety at position 3, and a 4-chlorophenyl group attached to the carboxamide nitrogen. The Z-configuration of the imine bond (C=N) is critical for its stereochemical and electronic properties . Chromene derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and antitumor effects, owing to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

This compound’s synthesis typically involves multi-component reactions or coupling strategies, such as those described for analogous chromene carboxamides.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-16-10-12-18(13-11-16)24-21(26)19-14-15-6-4-5-9-20(15)27-22(19)25-17-7-2-1-3-8-17/h1-14H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLRYQBGZYHGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with a suitable chromene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as in the treatment of infections, inflammation, or cancer.

Industry

Industrially, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mécanisme D'action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: The presence of chloro substituents in (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide increases its hydrophobicity compared to methoxy- or sulfamoyl-substituted analogues (e.g., log k = 2.5–3.0 vs. 1.2–1.8 for carbamates in ) .

Activité Biologique

(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is C18H14ClN3O2. Its structure features a chromene core with a carboxamide functional group and an imine linkage, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating specific pathways involved in inflammation.

The biological activity of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and survival.

Table 1: Biological Activities of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Table 2: Comparative Analysis of Similar Compounds

Case Studies

-

Antimicrobial Study : A recent study assessed the antimicrobial efficacy of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide against common pathogens. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

"The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential."

-

Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were recorded at 15 µM for breast cancer cells, suggesting promising anticancer properties.

"The results imply that (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide may serve as a lead compound for further development in cancer therapeutics."

-

Anti-inflammatory Mechanism : The anti-inflammatory properties were evaluated using an animal model of inflammation. The administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

"These findings support the hypothesis that this chromene derivative could be beneficial in managing inflammatory diseases."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.